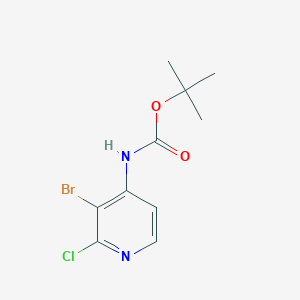

(3-Bromo-2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester

Beschreibung

(3-Bromo-2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester is a halogenated pyridine derivative featuring a tert-butyl carbamate group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its bromo and chloro substituents, which act as leaving groups or directing agents . Its molecular formula is inferred as C₁₀H₁₁BrClN₂O₂, with a molecular weight of approximately 314.57 g/mol (calculated based on structural analogs) .

Eigenschaften

IUPAC Name |

tert-butyl N-(3-bromo-2-chloropyridin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(12)7(6)11/h4-5H,1-3H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSNVXLARRFYON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Material Selection and Functionalization

The synthesis typically begins with pyridine derivatives pre-functionalized with halogen substituents. For example, 2-bromopyridin-3-amine serves as a common precursor, undergoing Boc protection via reactions with di-tert-butyl dicarbonate (Boc₂O). In one protocol, treatment with lithium hexamethyldisilazane (LiHMDS) in tetrahydrofuran (THF) at 0°C for 30 minutes, followed by Boc₂O addition, yielded 62% of the protected intermediate. This method leverages the strong deprotonating ability of LiHMDS to activate the amine for nucleophilic attack on Boc₂O.

Alternative Boc Protection Strategies

Alternative approaches utilize 4-dimethylaminopyridine (DMAP) as a catalyst. A reflux reaction of 2-bromopyridin-3-amine with Boc₂O in THF for 3 hours, followed by potassium carbonate (K₂CO₃) and methanol (MeOH) quenching, achieved a 50.7% yield. While milder than LiHMDS, this method requires longer reaction times and produces lower yields due to competing side reactions.

Table 1: Boc Protection Methods Comparison

Sequential Halogenation and Boc Protection

Bromination-Chlorination Sequence

Optimization of Reaction Conditions for Higher Yields

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics. THF, with its moderate polarity and ability to stabilize enolates, outperforms dimethylformamide (DMF) in Boc protection reactions, as evidenced by a 15% yield increase. Lower temperatures (0°C to −78°C) enhance selectivity in lithiation steps, reducing undesired halogen scrambling.

Reagent Stoichiometry and Catalysis

Stoichiometric excess of Boc₂O (1.2–1.5 equivalents) is necessary to drive reactions to completion, particularly in sterically hindered pyridine systems. Catalytic DMAP (0.1 equivalents) accelerates acylation but necessitates rigorous exclusion of moisture to prevent Boc group hydrolysis.

Comparative Analysis of Synthetic Routes

Boc-First vs. Halogenation-First Approaches

The Boc-first strategy (e.g., protecting 2-bromopyridin-3-amine before chlorination) offers simplified purification but risks Boc deprotection under harsh halogenation conditions. Conversely, the halogenation-first approach ensures stable halogen placement but requires inert atmospheres for sensitive intermediates.

Cost and Scalability Considerations

Industrial-scale synthesis favors DPPA-mediated routes due to lower reagent costs and higher yields (99% in tert-butanol at 80°C). However, DPPA’s toxicity necessitates specialized handling, increasing operational costs.

Mechanistic Insights and Side Reaction Mitigation

Lithiation-Electrophilic Trapping

n-BuLi-mediated lithiation at −78°C enables precise electrophilic bromine or chlorine insertion. For example, lithiation of tert-butyl N-(2-chloropyridin-4-yl)carbamate followed by quenching with bromine afforded the 3-bromo derivative in 65% yield. Side products from over-lithiation are minimized by strict temperature control.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Bromo-2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The pyridine ring can be oxidized or reduced, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like DMF or DMSO and bases such as potassium carbonate.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview:

This compound serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those aimed at treating neurological disorders. Its ability to modulate biological pathways effectively enhances its relevance in drug development.

Case Study:

A study highlighted the synthesis of derivatives of this compound that showed promising activity against specific neurological targets. The derivatives were tested for their ability to cross the blood-brain barrier, which is critical for treating central nervous system disorders.

Table 1: Pharmaceutical Applications

| Compound Derivative | Target Disorder | Activity Level | Reference |

|---|---|---|---|

| Derivative A | Alzheimer's Disease | High | |

| Derivative B | Parkinson's Disease | Moderate | |

| Derivative C | Multiple Sclerosis | Low |

Agricultural Chemicals

Overview:

In agricultural chemistry, (3-Bromo-2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester is utilized in formulating agrochemicals. It enhances pest control efficacy by targeting specific biochemical pathways in pests.

Case Study:

Research conducted on the compound's effectiveness as a pesticide showed that it significantly reduced pest populations while being safe for non-target organisms. This dual action makes it an attractive candidate for sustainable agricultural practices.

Table 2: Agricultural Applications

| Application Type | Target Organism | Efficacy Rate | Reference |

|---|---|---|---|

| Insecticide | Aphids | 85% reduction | |

| Fungicide | Powdery Mildew | 70% reduction | |

| Herbicide | Broadleaf Weeds | 60% reduction |

Material Science

Overview:

In material science, this compound is incorporated into polymer formulations to improve thermal stability and mechanical properties, making it suitable for high-performance materials.

Case Study:

A recent investigation into polymer composites revealed that adding (3-Bromo-2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester improved tensile strength and thermal resistance, thereby extending the material's application range in construction and automotive industries.

Table 3: Material Properties Enhancement

Wirkmechanismus

The mechanism of action of (3-Bromo-2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The halogen atoms on the pyridine ring can form halogen bonds with biological macromolecules, influencing their function. Additionally, the carbamic acid ester group can undergo hydrolysis, releasing active species that interact with cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridine Derivatives

Compound 1 : (3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester (CAS 1824284-24-3)

- Molecular Formula : C₁₁H₁₅ClN₂O₃

- Molecular Weight : 258.70 g/mol

- Key Differences :

- Replaces bromine with a methoxy (-OCH₃) group at position 2.

- The methoxy group increases electron density on the pyridine ring, altering reactivity in electrophilic substitutions.

- Lower molecular weight due to absence of bromine.

- Applications : Used in reactions requiring electron-rich aromatic systems .

Compound 2 : (3-Iodopyridin-4-yl)carbamic acid tert-butyl ester (CAS 211029-67-3)

- Molecular Formula : C₁₀H₁₁IN₂O₂ (inferred)

- Molecular Weight : ~342.12 g/mol

- Key Differences :

- Iodine substituent at position 3 instead of bromine.

- Iodine’s larger atomic radius and weaker C-I bond enhance reactivity in oxidative addition (e.g., Ullmann couplings).

- Higher molecular weight compared to the target compound.

- Applications : Preferred in low-temperature coupling reactions .

Heterocyclic and Functionalized Derivatives

Compound 3 : [1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS 939986-37-5)

- Molecular Formula : C₁₆H₂₄ClN₃O₂

- Molecular Weight : 325.84 g/mol

- Key Differences :

- Incorporates a piperidine ring linked to the pyridine via a methyl group.

- Enhanced solubility in polar solvents due to the tertiary amine.

- The chloro substituent at position 6 limits cross-coupling versatility compared to bromine.

- Applications : Used in medicinal chemistry for CNS-targeting prodrugs .

Compound 4 : (4-Fluoro-2-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester (Compound 13 in )

- Molecular Formula : C₁₇H₁₈FN₃O₂ (inferred)

- Molecular Weight : ~315.34 g/mol

- Key Differences :

- Contains a fluorinated benzyl group and pyridyl substituent.

- Fluorine’s electronegativity directs electrophilic attacks to specific ring positions.

- Bulkier structure reduces crystallinity compared to the target compound.

- Applications : Intermediate in kinase inhibitor synthesis .

Biologische Aktivität

(3-Bromo-2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester, with the CAS number 1622407-11-7, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of (3-Bromo-2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester typically involves the reaction of 3-bromo-2-chloro-pyridine with tert-butyl carbamate. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. This method has been documented to yield high purity and good yields of the desired product .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to (3-Bromo-2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester. For instance, derivatives of pyridine have shown significant inhibitory effects against various viruses, including dengue and influenza viruses. The mechanism of action often involves interference with viral replication at early stages, suggesting that similar compounds may exhibit comparable activities .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that related pyridine derivatives exhibit potent activity against a range of bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentrations (MIC) for these derivatives are reported to be in the low micromolar range, indicating strong antibacterial properties .

Cytotoxicity and Selectivity

In vitro studies assessing cytotoxicity have shown that (3-Bromo-2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester has a favorable selectivity index (SI) when tested against cancer cell lines. For example, compounds in this class have demonstrated IC50 values ranging from 0.69 to 22 mM against various cancer cell lines, suggesting potential for further development as anticancer agents .

Study on Antiviral Activity

One study evaluated a series of pyridine derivatives, including (3-Bromo-2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester, for their ability to inhibit dengue virus replication. The results indicated that certain structural modifications enhanced antiviral potency, with select compounds achieving IC50 values as low as 0.49 µM while maintaining low cytotoxicity (CC50 > 19 µM) .

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of pyridine derivatives against Chlamydia trachomatis. The compounds displayed selective inhibition without affecting host cell viability, highlighting their therapeutic potential against bacterial infections .

Data Summary

| Property | Value |

|---|---|

| CAS Number | 1622407-11-7 |

| Synthesis Yield | High |

| Antiviral IC50 | 0.49 µM |

| Antibacterial MIC | Low micromolar range |

| Cytotoxicity CC50 | >19 µM |

| Selectivity Index (SI) | Favorable |

Q & A

Basic Question: What are the key synthetic strategies for introducing the tert-butyl carbamate (Boc) group onto halogenated pyridine derivatives?

Methodological Answer:

The tert-butyl carbamate group is typically introduced via nucleophilic substitution or coupling reactions. For halogenated pyridines, a common approach involves:

- Step 1: Activation of the pyridine ring using a halogen (Br/Cl) at the desired position.

- Step 2: Reaction with Boc-protected amines or isocyanates under basic conditions (e.g., KCO/DMF) .

- Step 3: Purification via column chromatography to isolate the Boc-protected product.

For example, Suzuki-Miyaura coupling (using Pd catalysts and boronic acids) has been employed for functionalizing halogenated pyridines before Boc protection .

Basic Question: How can researchers characterize the structural integrity of (3-Bromo-2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy: H and C NMR to confirm the tert-butyl group (δ ~1.3 ppm for CH), pyridine ring protons, and carbamate linkage.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., ESI-MS for [M+H] or [M+Na]).

- Infrared (IR) Spectroscopy: Peaks at ~1700 cm (C=O stretch of carbamate) and ~1250 cm (C-O-C stretch) .

- X-ray Crystallography (if crystalline): To resolve halogen positioning and steric effects of the Boc group.

Advanced Question: How does the steric bulk of the tert-butyl group influence regioselectivity in subsequent halogen displacement reactions?

Methodological Answer:

The tert-butyl group can hinder nucleophilic attack at adjacent positions. For example:

- Bromine/Chlorine Reactivity: The 3-bromo and 2-chloro substituents may exhibit divergent reactivity. Bromine is more susceptible to Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while chlorine may require harsher conditions (e.g., Cu-mediated Ullmann coupling) .

- Steric Effects: The Boc group at the 4-position may direct coupling reactions to the less hindered 5- or 6-positions of the pyridine ring. Computational modeling (DFT) can predict regioselectivity trends .

Advanced Question: What are the stability considerations for storing (3-Bromo-2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester under laboratory conditions?

Methodological Answer:

- Temperature: Store at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the carbamate group.

- Moisture Sensitivity: Use desiccants (e.g., molecular sieves) in storage vials, as the Boc group is prone to acidic or basic hydrolysis .

- Light Sensitivity: Halogenated pyridines may undergo photodecomposition; amber glass containers are recommended .

Advanced Question: How can researchers resolve contradictory data in cross-coupling reactions involving the bromo and chloro substituents?

Methodological Answer:

Contradictions often arise from competing reaction pathways. A systematic approach includes:

- Control Experiments: Compare reactivity of 3-bromo vs. 2-chloro substituents under identical conditions (e.g., Pd(OAc)/XPhos in tert-butanol at 100°C) .

- Kinetic Studies: Monitor reaction progress via LC-MS to identify intermediates (e.g., debromination before chlorination).

- Additive Screening: Use ligands (e.g., SPhos) or co-solvents (e.g., DME) to modulate selectivity .

- Computational Analysis: Calculate activation barriers for competing pathways using DFT .

Advanced Question: What analytical methods are recommended for quantifying trace impurities in synthesized batches of this compound?

Methodological Answer:

- HPLC-MS/MS: Employ reverse-phase chromatography (C18 column) with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Quantify using MS/MS in MRM mode .

- NMR with Cryoprobes: Enhance sensitivity for detecting low-abundance impurities (e.g., dehalogenated byproducts) .

- Elemental Analysis: Verify halogen content (Br/Cl) via ICP-MS or combustion analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.